tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromomethyl group attached to the morpholine ring, along with tert-butyl and dimethyl substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl (S)-6-methyl-2,2-dimethylmorpholine-4-carboxylate using a brominating agent such as N-bromosuccinimide (NBS) under acidic conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would result in the formation of a carboxylic acid derivative .
Scientific Research Applications
tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral amines and other nitrogen-containing compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting the central nervous system due to its morpholine core.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex structures .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl bromoacetate: Utilized in the synthesis of amino acids and peptides.
tert-Butyl Sulfoxide: Employed in the synthesis of sulfinyl compounds.
Uniqueness
tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its specific combination of a bromomethyl group and a morpholine ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (6S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAAIMGEJNOJEF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CBr)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.